
8-(4-chlorophenylthio)-cGMP.Na
Vue d'ensemble
Description
8-(4-Chlorophenylthio)-cGMPThis compound is characterized by the substitution of a hydrogen atom at position 8 of the guanine base with a 4-chlorophenylthio group, enhancing its lipophilicity and membrane permeability . It is commonly used in biochemical research to study cGMP-dependent signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-chlorophenylthio)-cGMP.Na involves the introduction of the 4-chlorophenylthio group to the guanine base. The general synthetic route includes:
Nucleophilic Substitution: The guanine base undergoes nucleophilic substitution with 4-chlorophenylthiol in the presence of a suitable base.
Cyclization: The intermediate product is then cyclized to form the cyclic monophosphate structure.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale nucleophilic substitution and cyclization reactions.
Crystallization: The product is crystallized to obtain the sodium salt form.
Quality Control: Rigorous quality control measures, including HPLC and UV spectroscopy, ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(4-Chlorophenylthio)-cGMP.Na undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the 4-chlorophenylthio group, altering the compound’s properties.
Substitution: The 4-chlorophenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Compounds: Products resulting from reduction reactions.
Substituted Analogues: Compounds with different functional groups replacing the 4-chlorophenylthio group.
Applications De Recherche Scientifique
8-(4-Chlorophenylthio)-cGMP.Na has diverse applications in scientific research:
Chemistry: Used as a probe to study cGMP-dependent signaling pathways and enzyme interactions.
Biology: Investigates cellular processes regulated by cGMP, such as vasodilation and phototransduction.
Medicine: Explores potential therapeutic applications in cardiovascular diseases and erectile dysfunction.
Industry: Utilized in the development of diagnostic assays and research tools.
Mécanisme D'action
The compound exerts its effects by mimicking the natural cGMP molecule. It activates cGMP-dependent protein kinases and other cGMP-binding proteins, leading to various cellular responses. The 4-chlorophenylthio group enhances its membrane permeability, allowing it to efficiently enter cells and interact with intracellular targets. The primary molecular targets include protein kinase G and phosphodiesterases .
Comparaison Avec Des Composés Similaires
8-(4-Chlorophenylthio)-cAMP: Another analogue with a similar structure but based on cyclic adenosine monophosphate (cAMP).
8-Phenylthio-cGMP: A related compound with a phenylthio group instead of a chlorophenylthio group.
Uniqueness: 8-(4-Chlorophenylthio)-cGMP.Na is unique due to its specific substitution pattern, which provides distinct biochemical properties such as enhanced lipophilicity and selective activation of cGMP-dependent pathways. This makes it a valuable tool for studying cGMP signaling with high specificity .
Activité Biologique
8-(4-chlorophenylthio)-cGMP.Na, commonly referred to as 8-pCPT-cGMP, is a cell-permeable analog of cyclic guanosine monophosphate (cGMP) that has garnered attention for its biological activities, particularly in the modulation of epithelial sodium channels (ENaC). This compound is significant in various physiological processes and has potential therapeutic applications in conditions where fluid regulation is critical.
- Molecular Formula : C10H10ClN5NaO6P
- Molecular Weight : 303.73 g/mol
- CAS Number : 51239-26-0
8-pCPT-cGMP primarily acts by activating ENaC, which plays a crucial role in sodium absorption across epithelial tissues. The activation of ENaC leads to increased sodium reabsorption, which can influence fluid balance and blood pressure regulation. The compound has been shown to stimulate ENaC activity in a dose-dependent manner in Xenopus oocytes, with similar effects observed across different species including humans, mice, and rats .
Biological Activity Overview
The biological activity of 8-pCPT-cGMP can be summarized as follows:
Activity | Description |
---|---|
ENaC Activation | Stimulates sodium absorption in epithelial tissues, crucial for maintaining fluid homeostasis. |
Signal Transduction | Acts as a signaling molecule in the cGMP/PKG pathway, influencing various cellular processes. |
Pharmacological Potential | Investigated for therapeutic applications in pulmonary edema and other fluid retention disorders. |
Case Studies and Research Findings
- Epithelial Sodium Channel Activation :
-
Pulmonary Applications :
- Research indicated that 8-pCPT-cGMP may serve as a potent agent for enhancing alveolar fluid clearance in the lungs. When administered intratracheally, it was found to activate ENaC and promote fluid absorption, suggesting its potential use in treating conditions like acute respiratory distress syndrome (ARDS) where fluid accumulation is detrimental .
- Cellular Mechanisms :
Comparative Analysis with Other Compounds
To better understand the unique properties of 8-pCPT-cGMP, it is useful to compare it with other cGMP analogs:
Compound | ENaC Activation | Cell Permeability | Therapeutic Applications |
---|---|---|---|
8-(4-chlorophenylthio)-cGMP | Yes | High | Pulmonary edema, fluid retention disorders |
cGMP | Limited | Low | General signaling molecule |
8-Br-cGMP | Moderate | Moderate | Cardiac function modulation |
Propriétés
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQGIQRCDWDRA-ZBMQJGODSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635551 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51239-26-0 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.